BenchChemオンラインストアへようこそ!

4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline

Lipophilicity Drug-likeness Lead optimization

4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline (CAS 1125744-62-8) is a polysubstituted quinoline intermediate bearing a reactive 4-bromomethyl electrophilic handle, a 2-methoxy group, and vicinal 7,8-difluoro substitution on the benzo ring. With a molecular formula of C₁₁H₈BrF₂NO and molecular weight of 288.09 g/mol, this compound serves as a key synthetic intermediate in the preparation of diarylamine-substituted quinolone iNOS (inducible nitric oxide synthase) inhibitors, as documented in patent WO2009029617A1.

Molecular Formula C11H8BrF2NO
Molecular Weight 288.09 g/mol
CAS No. 1125744-62-8
Cat. No. B3184408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline
CAS1125744-62-8
Molecular FormulaC11H8BrF2NO
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC(=C2F)F)C(=C1)CBr
InChIInChI=1S/C11H8BrF2NO/c1-16-9-4-6(5-12)7-2-3-8(13)10(14)11(7)15-9/h2-4H,5H2,1H3
InChIKeyMWHQPTDUIIFKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline (CAS 1125744-62-8): A Triply Functionalized Quinoline Building Block for Medicinal Chemistry Procurement


4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline (CAS 1125744-62-8) is a polysubstituted quinoline intermediate bearing a reactive 4-bromomethyl electrophilic handle, a 2-methoxy group, and vicinal 7,8-difluoro substitution on the benzo ring . With a molecular formula of C₁₁H₈BrF₂NO and molecular weight of 288.09 g/mol, this compound serves as a key synthetic intermediate in the preparation of diarylamine-substituted quinolone iNOS (inducible nitric oxide synthase) inhibitors, as documented in patent WO2009029617A1 [1]. It is supplied at ≥98% purity and requires sealed, refrigerated storage at 2–8°C . The compound's calculated LogP of 3.3 and topological polar surface area (TPSA) of 22.1 Ų position it within favorable drug-like physicochemical space for lead optimization programs [2].

Why 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline Cannot Be Replaced by a Generic Bromomethylquinoline or Mono-Fluorinated Analog


The simultaneous presence of three distinct functional elements—the 4-bromomethyl group, the 2-methoxy substituent, and the 7,8-difluoro pattern—creates a uniquely tuned reactivity and physicochemical profile that cannot be replicated by any single structural analog. The 2-methoxy group provides electronic modulation and hydrogen-bond acceptor capacity that differs fundamentally from the 2-chloro variant (LogP 4.06 vs. 3.3) , while being chemically orthogonal to the 2(1H)-one tautomer (LogP 2.70) which introduces a hydrogen-bond donor and alters TPSA by over 10 Ų [1]. The 7,8-difluoro substitution imparts metabolic stabilization and electron-withdrawing effects absent in non-fluorinated 4-(bromomethyl)quinoline (LogP 3.13, TPSA 12.89) . These differences cumulatively affect nucleophilic substitution kinetics at the bromomethyl site, downstream coupling efficiency, and the drug-like properties of elaborated products, making direct interchange without re-optimization infeasible [2].

Quantitative Differentiation Evidence for 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline Against Closest Structural Analogs


LogP Differentiation: Intermediately Lipophilic Character of 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline vs. 2-Chloro and 2(1H)-One Analogs

The target compound's calculated LogP of 3.3 [1] occupies a strategically intermediate position between the more lipophilic 4-(bromomethyl)-2-chloro-7,8-difluoroquinoline (LogP 4.06) and the more hydrophilic 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one (LogP 2.70) [2]. This ~0.7–1.3 log unit differential is functionally meaningful: exceeding the typical 0.5 log unit threshold that correlates with measurable changes in membrane permeability and nonspecific protein binding in drug candidate profiling. The 2-methoxy group thus provides a lipophilicity-tuning advantage over the 2-chloro substituent, which drives LogP above 4.0 and increases the risk of poor solubility and promiscuous binding.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area and Hydrogen-Bond Profile: Differentiating 2-Methoxy from 2(1H)-One Tautomer for CNS vs. Peripheral Target Programs

The target compound has a TPSA of 22.1 Ų with zero hydrogen-bond donors and 2 H-bond acceptors (or 4 when counting fluorine atoms) . In contrast, the 2(1H)-one analog 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one has a TPSA of 32.86 Ų and introduces one H-bond donor (the lactam N–H) [1]. The 10.7 Ų TPSA difference and the addition of an H-bond donor in the ketone tautomer have direct implications for passive blood-brain barrier (BBB) permeability, where a TPSA below 60–70 Ų and low H-bond donor count are strongly associated with CNS exposure. The 2-chloro analog shares the same low TPSA of 12.89 Ų but lacks the methoxy oxygen's capacity for directional H-bond acceptance .

TPSA CNS penetration Blood-brain barrier

Patent-Verified Synthetic Utility: Direct Role as Intermediate in iNOS Inhibitor Development Program (WO2009029617A1)

The compound is explicitly documented as a reactant in WO2009029617A1, where it is synthesized via NBS-mediated radical bromination of 7,8-difluoro-2-methoxy-4-methylquinoline in CCl₄ over 24 hours, yielding the bromomethyl intermediate in 29% yield [1]. This intermediate is subsequently elaborated into diarylamine-substituted quinolones that act as iNOS inhibitors. The parent patent and the associated Duron et al. (2012) publication demonstrate that elaborated products from this scaffold class achieve potent iNOS inhibition, with lead compounds (piperazine 22 and pyrimidine 32) reducing plasma nitrates following oral dosing in a mouse LPS challenge assay [2]. The 2-methoxy substitution is structurally critical: it serves as a stable O-alkyl substituent that resists tautomerization to the 2(1H)-one, ensuring a consistent chemotype throughout the synthetic sequence [3].

iNOS inhibitor Inflammation Neuropathic pain

Storage and Handling Requirements: Refrigerated Storage Necessity of the 7,8-Difluoro-2-methoxy Scaffold vs. Ambient-Stable Non-Fluorinated Analog

The target compound requires sealed, dry storage at 2–8°C , in contrast to 4-(bromomethyl)quinoline, which is stable at room temperature in dry conditions . This differential storage requirement is consistent with the electron-withdrawing effect of the 7,8-difluoro substitution, which increases the electrophilicity of the bromomethyl carbon and consequently its susceptibility to hydrolytic degradation or nucleophilic displacement by ambient moisture. The enhanced reactivity of the target compound's bromomethyl group—while necessitating cold-chain handling—also translates to higher conversion efficiency in nucleophilic substitution reactions with amines, a key step in the iNOS inhibitor synthetic sequence [1]. The compound is classified under hazard class 6.1 (toxic substances) for shipping, requiring HazMat handling for quantities above exempted limits .

Chemical stability Procurement logistics Storage conditions

Electrophilic Reactivity Differentiation: The 4-Bromomethyl Group Under 7,8-Difluoro Electronic Influence Enables Late-Stage Diversification

The 7,8-difluoro substitution pattern exerts a combined electron-withdrawing inductive effect (Hammett σₘ ≈ 0.34 per fluorine) on the quinoline ring, which is transmitted to the 4-bromomethyl group, increasing its electrophilic reactivity relative to non-fluorinated 4-(bromomethyl)quinoline [1]. This enhanced electrophilicity is exploited in the patent WO2009029617A1 synthetic sequence, where the bromomethyl group undergoes nucleophilic displacement with heteroaromatic amines to construct the key diarylamine pharmacophore [2]. The 2-methoxy group further contributes electron density via resonance (+M effect), partially offsetting the inductive withdrawal and enabling a tuned reactivity profile that avoids the excessive lability observed with strongly electron-withdrawing 2-substituents such as trifluoromethyl (cf. 4-(bromomethyl)-2-(trifluoromethyl)quinoline, LogP 4.15) . The compound has two rotatable bonds and a molecular weight of 288.09, making it a compact, highly functionalized building block suitable for fragment-based or diversity-oriented synthesis approaches .

Nucleophilic substitution Electrophilicity Late-stage functionalization

Optimal Procurement and Application Scenarios for 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline Based on Quantitative Evidence


iNOS Inhibitor Lead Optimization: Building Block for Diarylaminomethyl Quinolone SAR Expansion

Medicinal chemistry teams pursuing iNOS (inducible nitric oxide synthase) inhibitors for inflammatory disease or neuropathic pain indications should prioritize this compound as the 4-bromomethyl electrophilic coupling partner. As documented in WO2009029617A1 [1], the compound reacts with heteroaromatic amines to construct the diarylaminomethyl quinolone pharmacophore. The 2-methoxy group provides a metabolically stable O-alkyl substituent with a LogP of 3.3 [2]—favorable for oral bioavailability—while avoiding the H-bond donor introduced by the 2(1H)-one tautomer (TPSA 32.86 Ų) [3] that could limit CNS penetration. The Duron et al. (2012) publication confirms that elaborated products from this scaffold achieve in vivo pharmacodynamic activity (plasma nitrate reduction) following oral dosing in mice [4]. Researchers should verify purity (≥98%) upon receipt and store at 2–8°C in sealed, dry conditions to preserve bromomethyl integrity .

Kinase Inhibitor Fragment Library Synthesis: Privileged Quinoline Scaffold with Orthogonal Functionalization Vectors

The quinoline core is a privileged scaffold in kinase inhibitor design, with fluorinated quinolines demonstrating enhanced binding to ATP-binding pockets via hydrophobic and electrostatic interactions [1]. 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline offers three points of diversification: the 4-bromomethyl group for nucleophilic substitution (amines, thiols, alkoxides), the 2-methoxy group for potential demethylation and subsequent O-alkylation, and the 7,8-difluoro positions for potential SNAr chemistry under forcing conditions. Its compact size (MW 288.09, 2 rotatable bonds) [2] and LogP of 3.3 [3] make it an ideal core for fragment-growing strategies. Compared to the 2-chloro analog (LogP 4.06) [4], the 2-methoxy compound provides improved aqueous solubility outlook while maintaining sufficient lipophilicity for kinase pocket complementarity. The compound's zero H-bond donor count and TPSA of 22.1 Ų support the design of CNS-penetrant kinase inhibitors if desired .

Antibacterial Fluoroquinolone Analog Synthesis: Leveraging 7,8-Difluoro Substitution for DNA Gyrase Targeting

Fluorinated quinolines and quinolones form the core of several clinically important antibacterial agents (e.g., gatifloxacin, levofloxacin, moxifloxacin), where fluorine substitution at positions adjacent to the quinoline nitrogen enhances DNA gyrase binding affinity [1]. The 7,8-difluoro pattern in 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline mirrors the fluorination topology found in advanced fluoroquinolone antibacterials [2]. The 4-bromomethyl group serves as a versatile entry point for introducing amine-containing side chains typical of fluoroquinolone SAR. The 2-methoxy group can be retained as a lipophilicity modulator or hydrolyzed to the 2(1H)-one, which is a hallmark of the quinolone antibiotic pharmacophore. Procurement of this compound enables exploration of both 2-methoxyquinoline and 2(1H)-quinolone chemical space from a single intermediate, with the synthesis of the 2(1H)-one analog (CAS 953070-72-9, LogP 2.70) [3] achievable via acid-catalyzed methoxy hydrolysis [4].

Fluorescent Probe Development: Exploiting Quinoline Fluorophore with Electronically Tuned Substituents

Quinoline derivatives are established fluorophores whose emission properties can be tuned by substituent electronic effects. The 7,8-difluoro-2-methoxyquinoline core presents an electron-rich fluorophore system, with the 2-methoxy group acting as an electron-donating substituent and the 7,8-difluoro pattern modulating the HOMO-LUMO gap through inductive withdrawal [1]. The 4-bromomethyl group provides a covalent attachment point for conjugating the fluorophore to biomolecules (proteins, peptides, oligonucleotides) via nucleophilic displacement with thiol or amino groups. This application is supported by the broader literature on methoxyquinoline-based fluorescent sensors, where 6-methoxyquinoline motifs have been employed for chloride sensing and bioimaging [2]. The compound's LogP of 3.3 and TPSA of 22.1 Ų [3] predict good cell membrane permeability for intracellular imaging applications, while the absence of GHS hazard pictograms simplifies laboratory handling for routine biological use [4].

Quote Request

Request a Quote for 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.